molecular formula C15H22N2O3Si B8277775 4-Methoxy-1-(2-trimethylsilanyl-ethoxymethyl)-indazole-5-carbaldehyde

4-Methoxy-1-(2-trimethylsilanyl-ethoxymethyl)-indazole-5-carbaldehyde

Cat. No.: B8277775
M. Wt: 306.43 g/mol
InChI Key: FIIZUZMVDSVPNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-1-(2-trimethylsilanyl-ethoxymethyl)-indazole-5-carbaldehyde is a useful research compound. Its molecular formula is C15H22N2O3Si and its molecular weight is 306.43 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H22N2O3Si

Molecular Weight

306.43 g/mol

IUPAC Name

4-methoxy-1-(2-trimethylsilylethoxymethyl)indazole-5-carbaldehyde

InChI

InChI=1S/C15H22N2O3Si/c1-19-15-12(10-18)5-6-14-13(15)9-16-17(14)11-20-7-8-21(2,3)4/h5-6,9-10H,7-8,11H2,1-4H3

InChI Key

FIIZUZMVDSVPNW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1C=NN2COCC[Si](C)(C)C)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 5-bromo-4-methoxy-1-(2-trimethylsilanyl-ethoxymethyl)-indazole (179 mg, 0.50 mmol) in THF (5.0 mL) at −78° C. under a nitrogen atmosphere was added n-butyl lithium (2.5 M in hexanes, 220 μL, 0.55 mmol) dropwise. The mixture was stirred at −78° C. for 1 hour and then DMF (78 μL, 1.0 mmol) was added. The mixture was stirred at −78° C. for 30 min, then allowed to reach RT and stirred for a further 1 hour. The reaction mixture was quenched with water (5 mL), separated and extracted with ethyl acetate (2×20 mL). The combined organic layers were washed with brine (20 mL), dried (Na2SO4), filtered and concentrated in vacuo. The resulting residue was subjected to flash chromatography (SiO2, 20% ethyl acetate in cyclohexane) to give the title compound as a yellow oil (78 mg, 51%). LCMS (Method B): RT=4.55 min, [M+H]+=307.
Quantity
179 mg
Type
reactant
Reaction Step One
Quantity
220 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
78 μL
Type
reactant
Reaction Step Two
Yield
51%

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